
6-Hydroxy-4-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl-CoA with acetyl-CoA in the presence of 2-pyrone synthase enzyme leads to the formation of this compound . Another method involves the treatment of dehydroacetic acid with sulfuric acid at 135°C, followed by crystallization in cold water .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae has been explored, with the latter producing higher yields . These methods leverage the enzymatic catalysis of acetyl-CoA and malonyl-CoA to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, urea, and catalytic amounts of hydrochloric acid. For example, the Biginelli reaction involves the condensation of this compound with aromatic aldehydes and urea under thermal or microwave activation .
Major Products Formed
The major products formed from these reactions include 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) .
Applications De Recherche Scientifique
6-Hydroxy-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a cyclic keto ester, participating in reactions that modify its functional groups. This versatility enables it to interact with different enzymes and receptors, leading to its diverse bioactivity .
Comparaison Avec Des Composés Similaires
6-Hydroxy-4-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrone: Shares a similar structure but differs in the position of the hydroxyl group.
2-Hydroxy-4-pyrone: Another tautomeric form with different chemical properties.
Dehydroacetic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its significant bioactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
67116-20-5 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3 |
Clé InChI |
SXMCIBLZPVNTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



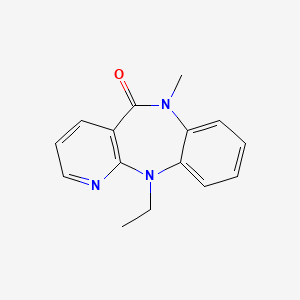
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)


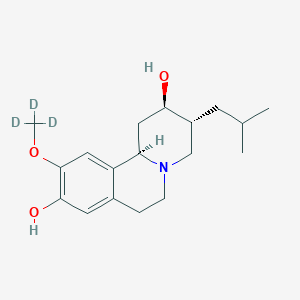

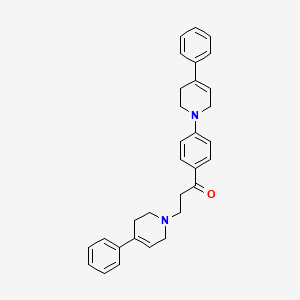

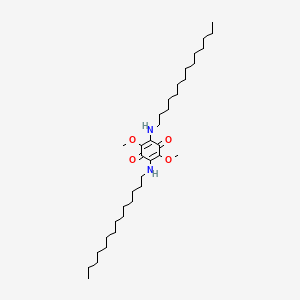
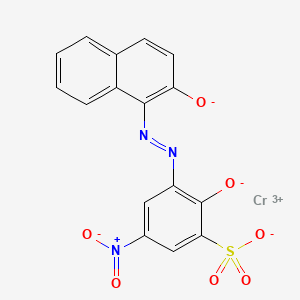
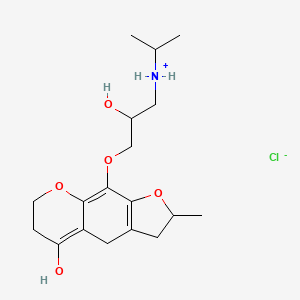
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)

